3,5-Dichlorobenzylamine

Beschreibung

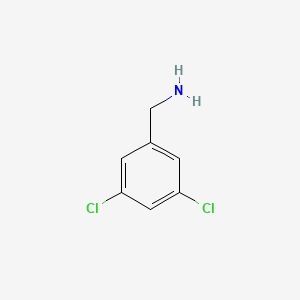

Overview of the Chemical Compound 3,5-Dichlorobenzylamine and its Structural Features

This compound, also known by its systematic name (3,5-dichlorophenyl)methanamine, is an organic compound belonging to the benzylamine (B48309) class. ontosight.aiontosight.ai Its chemical structure is characterized by a benzene (B151609) ring substituted with two chlorine atoms at the 3 and 5 positions and a methylamine (B109427) group attached to the ring. ontosight.aiontosight.ai This specific arrangement of atoms gives the molecule distinct properties that are of interest to chemists.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 39989-43-0 glpbio.comchemscene.com |

| Molecular Formula | C7H7Cl2N ontosight.aichemscene.com |

| Molecular Weight | 176.04 g/mol scbt.com |

| Appearance | White to off-white crystalline powder ontosight.ai |

| Melting Point | 50-55°C ontosight.ai |

| Boiling Point | 140-150°C at 10 mmHg ontosight.ai |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758) ontosight.ai |

| SMILES | C1=C(C=C(C=C1Cl)Cl)CN chemscene.com |

| InChI Key | ICIJWOWQUHHETJ-UHFFFAOYSA-N nist.gov |

Historical Context and Evolution of Research on this compound

While early research history on this compound is not extensively documented in readily available literature, its study is intrinsically linked to the broader exploration of substituted benzylamines and their derivatives. The synthesis of such compounds can often be traced back to fundamental organic chemistry reactions. Common synthetic routes to produce this compound include the reduction of 3,5-dichlorobenzonitrile (B1202942) or the amination of 3,5-dichlorobenzyl chloride. ontosight.ai A 1980 study in The Journal of Organic Chemistry also described the synthesis of its isotopically labeled form, [13C7]3,5‐dichlorobenzylamine hydrochloride, from [13C6]aniline. researchgate.net

In recent years, research involving this compound has seen a significant surge, particularly in the fields of medicinal chemistry and materials science. This is evidenced by studies exploring its role as a precursor or intermediate in the synthesis of more complex molecules with specific biological or physical properties.

Significance and Role of this compound in Modern Chemical Sciences

The significance of this compound in contemporary chemical sciences lies in its versatility as a chemical intermediate and building block. Its unique structural features make it a valuable component in the synthesis of a wide range of target molecules.

In the realm of medicinal chemistry , derivatives of this compound have been investigated for their potential biological activities. For instance, it has been explored as a potential integrase inhibitor, which could have implications for the development of antiviral therapies. ontosight.ai Furthermore, a semisynthetic lantibiotic, NVB-333, is produced by attaching this compound to the C-terminal end of deoxyactagardine and has shown activity against several antibiotic-resistant Gram-positive pathogens. nih.gov

Furthermore, in agrochemical research , derivatives of dichlorobenzylamine have been synthesized and evaluated for their algicidal properties against harmful red tides. researchgate.net

Scope and Objectives of the Research Outline

This article aims to provide a focused and factual overview of this compound based on the outlined sections. The primary objective is to deliver a scientifically accurate and informative resource for those interested in the fundamental aspects of this chemical compound. The scope is strictly limited to the chemical's structural features, historical research context, and its role in modern chemical sciences, without delving into dosage, safety, or adverse effects. The content is based on a survey of available academic and scientific literature.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3,5-dichlorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIJWOWQUHHETJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193043 | |

| Record name | Benzenemethanamine, 3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39989-43-0 | |

| Record name | Benzenemethanamine, 3,5-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039989430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,5-DICHLOROPHENYL)METHANAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3,5 Dichlorobenzylamine

Established Synthetic Routes for 3,5-Dichlorobenzylamine

The preparation of this compound is predominantly accomplished through three well-documented strategies starting from 3,5-Dichlorobenzonitrile (B1202942), 3,5-Dichlorobenzyl chloride, or 3,5-Dichlorobenzoyl chloride.

Reduction of 3,5-Dichlorobenzonitrile

The conversion of the nitrile group in 3,5-Dichlorobenzonitrile to a primary amine is a direct and efficient method for synthesizing this compound. This transformation can be achieved through various reduction techniques.

Catalytic hydrogenation represents a common industrial method for the reduction of nitriles. This process typically involves reacting the nitrile with hydrogen gas under pressure in the presence of a metal catalyst. researchgate.net Heterogeneous catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are frequently employed to achieve high yields of the corresponding primary amine. researchgate.net

Borane (B79455) reduction offers a powerful alternative for converting nitriles to amines. researchgate.net Borane complexes, such as Borane-tetrahydrofuran (BH₃-THF) or Borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are effective reagents for this purpose. organic-chemistry.orgacsgcipr.org A specific and high-yielding method involves the use of diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride (B1222165) (LiBH₄), which has been shown to reduce various aromatic nitriles to their benzylamines in excellent yields. The electron-withdrawing nature of the chloro-substituents on the aromatic ring facilitates this reduction.

Table 1: Comparison of Reduction Methods for 3,5-Dichlorobenzonitrile

| Reagent/Catalyst | Method | General Conditions | Notes |

|---|---|---|---|

| H₂ / Palladium on Carbon (Pd/C) | Catalytic Hydrogenation | Pressurized H₂ gas, solvent (e.g., ethanol) | A widely used industrial process for amine synthesis. researchgate.net |

| Borane Dimethyl Sulfide (BH₃-SMe₂) | Chemical Reduction | Anhydrous solvent (e.g., THF) | Borane reagents are highly effective for reducing nitriles to amines. organic-chemistry.org |

| Diisopropylaminoborane / LiBH₄ (cat.) | Chemical Reduction | Anhydrous solvent (e.g., THF) | Specialized system offering excellent yields for aromatic nitriles. |

Beyond catalytic hydrogenation and borane-based methods, other strong reducing agents are effective. Lithium aluminum hydride (LiAlH₄) is a powerful and frequently used reagent for the complete reduction of nitriles to primary amines, including the synthesis of this compound. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Amination of 3,5-Dichlorobenzyl Chloride

An alternative synthetic route involves the direct amination of 3,5-Dichlorobenzyl chloride. This reaction proceeds via a nucleophilic substitution mechanism, where an ammonia (B1221849) source displaces the chloride ion from the benzylic carbon. The starting material, 1,3-dichloro-5-(chloromethyl)benzene, is a reactive intermediate suitable for such substitutions. nih.gov The reaction is typically carried out using ammonia (in aqueous or alcoholic solution) or a protected form of ammonia, under conditions that facilitate the SN2 reaction. Careful control of reaction conditions is necessary to minimize the formation of secondary and tertiary amine byproducts.

Synthesis via 3,5-Dichlorobenzoyl Chloride Intermediate

A multi-step but versatile synthesis begins with 3,5-Dichlorobenzoic acid. This acid is first converted to the more reactive acid chloride, 3,5-Dichlorobenzoyl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com

The resulting 3,5-Dichlorobenzoyl chloride can then be converted to 3,5-Dichlorobenzamide by reacting it with ammonia. In the final step, the amide is reduced to the target this compound. Borane reagents are particularly well-suited for the reduction of amides to amines. acsgcipr.org This two-step sequence from the acid chloride provides a reliable pathway to the desired product.

Table 2: Two-Step Synthesis from 3,5-Dichlorobenzoyl Chloride

| Step | Reaction | Typical Reagents | Intermediate Product |

|---|---|---|---|

| 1 | Amidation | Aqueous Ammonia (NH₃) or Ammonium Hydroxide (NH₄OH) | 3,5-Dichlorobenzamide |

Novel and Emerging Synthetic Techniques for this compound Derivatives

Research into more efficient and environmentally benign synthetic methods is ongoing. One area of interest is the development of advanced catalytic systems. For instance, molybdenum-thiolate complexes have been explored for the transfer hydrogenation of nitriles to primary amines, using ammonia borane as a hydrogen source. Such catalytic systems are crucial for producing primary amines and represent a move towards more sustainable chemical manufacturing.

Another emerging area involves the use of hypervalent iodine reagents in catalytic cycles to synthesize heterocyclic derivatives. jlu.edu.cn While not directly applied to this compound synthesis, these methodologies, which often feature mild reaction conditions and simple procedures, point towards new strategies that could be adapted for the synthesis of complex amine derivatives in the future. jlu.edu.cn

Microwave-Assisted Organic Synthesis

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering benefits such as dramatically reduced reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.gov This technology utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to rapid temperature increases and often unique chemical selectivities. researchgate.net

While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the principles of MAOS can be applied to established synthetic routes. For instance, the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones from primary amines (like benzylamine) and other reagents has been shown to be highly efficient under microwave irradiation, reducing reaction times from hours to minutes. nih.gov Such protocols highlight the potential for MAOS to expedite the synthesis of this compound. Plausible applications include:

Accelerated Nucleophilic Substitution: The reaction of 3,5-dichlorobenzyl bromide with an amine source could be significantly accelerated.

Rapid Reduction Reactions: The reduction of 3,5-dichlorobenzonitrile or the reductive amination of 3,5-dichlorobenzaldehyde (B167965) could be performed more efficiently. For example, microwave-assisted multi-component reactions are known to produce heterocyclic compounds with excellent yields in very short timeframes. nih.gov

The key advantages of employing microwave assistance in these syntheses would be the potential for high-speed reaction optimization and the rapid generation of derivative libraries for further study.

Catalytic Systems in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic systems to improve efficiency, selectivity, and sustainability. The synthesis of amines, including this compound, can benefit significantly from novel catalytic approaches that offer alternatives to stoichiometric reagents.

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. d-nb.inforesearchgate.net Their tunable structures and high surface areas make them exceptional candidates for heterogeneous catalysis. d-nb.info MOFs have been successfully employed in various organic transformations, and their application in amine synthesis is a growing field of interest. For example, enzyme-MOF composites have been investigated for the efficient biocatalytic synthesis of functionalized benzylamines. researchgate.net Furthermore, a bismuth-ellagate MOF has demonstrated high photocatalytic activity for the aerobic oxidation and coupling of benzylamine (B48309) under visible light. acs.org

Nanoparticle catalysis represents another frontier in efficient chemical synthesis. Noble-metal nanoparticles, in particular, are widely used due to their high catalytic activity, which can be tuned by controlling their size, shape, and composition. Bimetallic nanoparticles, such as Copper-Zirconium, have been developed for the selective N-alkylation of amines, showcasing their potential in derivatization reactions. nih.gov In the context of synthesizing the core structure, copper-catalyzed systems have been developed for the enantioselective synthesis of chiral secondary benzylamines. nih.gov

While direct examples for this compound are emerging, these systems are prime candidates for its synthesis via pathways like the catalytic hydrogenation of 3,5-dichlorobenzonitrile, where the catalyst's high surface area and active sites could lead to high efficiency and selectivity.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org A key green strategy for amine synthesis is reductive amination . wikipedia.org This method involves the reaction of an aldehyde or ketone with an amine source in the presence of a reducing agent, forming the target amine in a single pot. acsgcipr.org

The synthesis of this compound via reductive amination would typically proceed from 3,5-dichlorobenzaldehyde and ammonia. This approach is considered green for several reasons:

Atom Economy: It is a highly atom-economical route, combining the starting materials efficiently into the final product.

Catalytic Reduction: The reduction step can be performed using catalytic hydrogenation (H₂ gas with a metal catalyst like Palladium or Nickel), where the only byproduct is water. wikipedia.orgacsgcipr.org This avoids the use of stoichiometric, metal-based reducing agents that generate significant waste.

Milder Reagents: Alternative, milder reducing agents like sodium borohydride can also be employed, which are preferable to more hazardous reagents. acsgcipr.orgcommonorganicchemistry.com

Biocatalysis, using enzymes such as transaminases, offers an even greener alternative for producing substituted benzylamines, operating under mild, aqueous conditions with high selectivity. researchgate.netresearchgate.net These approaches align with the principles of sustainable chemistry by minimizing waste, avoiding harsh conditions, and utilizing renewable catalysts. gctlc.org

Derivatization and Functionalization of the Amine Group

The primary amine group of this compound is a versatile functional handle that allows for a wide range of chemical modifications. These derivatizations are crucial for modulating the compound's physicochemical properties and for constructing more complex molecules.

Amidation Reactions

Amidation, the formation of an amide bond, is one of the most fundamental transformations of the amine group. This reaction typically involves coupling this compound with a carboxylic acid or one of its activated derivatives. Common strategies include:

Reaction with Acyl Chlorides: The most direct method involves reacting the amine with an acyl chloride, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. derpharmachemica.com

Coupling with Carboxylic Acids: Direct reaction with a carboxylic acid requires a coupling agent to activate the acid. Widely used reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or phosphonium (B103445) salts. masterorganicchemistry.comnih.gov

These reactions are highly versatile and have been used to synthesize a wide array of N-benzyl acetamide (B32628) derivatives, including those with complex biological activities. chapman.edu

| Reactant 1 (Amine) | Reactant 2 (Acid/Acyl Chloride) | Reagents/Conditions | Product | Ref. |

| 3,4-Dichlorobenzylamine (B86363) | 2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetic acid | EDC, HOBt, DIPEA, DMF | N-(3,4-Dichlorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide | chapman.edu |

| α-Phenylethylamine | N-(2,6-dichlorobenzoyl)glycine | Isobutyl chloroformate, Triethylamine, THF, -20 °C | N-(α-methylbenzyl)-2-(2,6-dichlorobenzoylamino)acetamide | prepchem.com |

| Primary/Secondary Amines | Carboxylic Acids | N-Chlorophthalimide, Triphenylphosphine, RT | N-Substituted Amides | nih.gov |

This table presents examples of amidation reactions on analogous compounds to illustrate the methodologies.

Alkylation and Acylation Strategies

Beyond standard amidation, the amine group can be further functionalized through targeted alkylation and acylation strategies.

Acylation Strategies: N-acylation is the process of introducing an acyl group (R-C=O) onto the nitrogen atom. This is mechanistically similar to amidation and is typically achieved by reacting the amine with an acyl chloride or an acid anhydride. Catalyst-free N-acylation of amines with acetic anhydride, for example, can proceed rapidly and in high yield, offering a green and efficient protocol. orientjchem.org This strategy is fundamental for installing protecting groups or building specific molecular scaffolds.

Alkylation Strategies: N-alkylation involves the introduction of an alkyl group onto the nitrogen atom. While traditional methods often use alkyl halides, which can lead to over-alkylation and produce stoichiometric waste, modern catalytic approaches offer greener and more selective alternatives. nih.gov A prominent "hydrogen auto-transfer" or "borrowing hydrogen" methodology utilizes alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., Palladium or Cobalt complexes). rsc.orgrsc.org In this process, the catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the amine, regenerating the catalyst and producing only water as a byproduct.

| Reaction Type | Amine Substrate | Reagent(s) | Catalyst/Conditions | Product Type | Ref. |

| N-Acylation | Primary/Secondary Amines | Acetic Anhydride | Solvent-free, RT | N-Acyl Amine | orientjchem.org |

| N-Alkylation | Benzylamine | Benzyl (B1604629) Alcohol | [Pd(L)Cl] complex | N-Benzylbenzylamine | rsc.org |

| N-Alkylation | Aniline (B41778) | Benzyl Alcohol | Cobalt(II) complex, KOH, Toluene, 110 °C | N-Benzylaniline | rsc.org |

This table provides examples of modern acylation and alkylation strategies applicable to this compound.

Formation of Schiff Bases and Imines

The primary amine functionality of this compound serves as a versatile precursor for the synthesis of Schiff bases, also known as imines or azomethines. This transformation is typically achieved through a condensation reaction with a wide array of aldehydes and ketones. The reaction proceeds by the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule, often facilitated by acid catalysis and/or removal of water from the reaction mixture.

The general synthesis of Schiff bases from this compound can be represented as follows:

Reaction Scheme for the Formation of a Schiff Base from this compound

Research on analogous systems, such as the condensation of 3,5-dichlorosalicylaldehyde (B181256) with various primary amines, has demonstrated that these reactions can be carried out under mild conditions, often by refluxing the reactants in an alcoholic solvent like ethanol (B145695). ijrpc.comresearchgate.net The addition of a catalytic amount of acid, such as acetic acid, can accelerate the reaction. ijrpc.com The resulting Schiff bases are often crystalline solids and can be purified by recrystallization. ijrpc.com

The stability of the resulting imine is influenced by the nature of the R¹ and R² groups. Aromatic aldehydes, particularly those with conjugated systems, tend to form more stable Schiff bases compared to aliphatic aldehydes, which are more prone to polymerization. ijrpc.com

The formation of Schiff bases from this compound is a crucial step in the synthesis of various biologically active compounds and metal complexes. The imine bond is a key structural motif in many coordinated ligands, and the 3,5-dichlorophenyl moiety can impart specific electronic and steric properties to the final molecule.

Table 1: Examples of Reaction Conditions for Schiff Base Formation with Related Dichloro-Aromatic Compounds

| Aldehyde/Ketone Reactant | Amine Reactant | Solvent | Catalyst | Conditions | Reference |

| 3,5-Dichlorosalicylaldehyde | 4-Bromoaniline | Ethanol | Acetic Acid | Reflux, 5 hours | ijrpc.com |

| 3,5-Dichlorosalicylaldehyde | 4-Aminobenzoic acid | Ethanol | Acetic Acid | Reflux, 5 hours | ijrpc.com |

| 3,5-Dichlorosalicylaldehyde | 2-Amino-4-chlorobenzoic acid | Ethanol | None specified | Reflux, 2-3 hours | researchgate.net |

Reactions Involving the Dichlorophenyl Moiety

The dichlorophenyl ring of this compound is a key structural feature that dictates its reactivity in a variety of chemical transformations. The presence of two chlorine atoms significantly influences the electronic properties of the aromatic ring, making it a versatile substrate for further functionalization.

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the directing effects of the substituents. The two chlorine atoms are deactivating, electron-withdrawing groups that direct incoming electrophiles to the positions meta to themselves (C2, C4, and C6). wikipedia.org Conversely, the benzylamine moiety (-CH₂NH₂) is an activating group and an ortho-, para-director.

The interplay of these opposing effects determines the regioselectivity of the substitution. The chlorine atoms strongly deactivate the ring, making electrophilic substitution reactions on this compound challenging and often requiring harsh reaction conditions. wikipedia.org However, the activating effect of the benzylamine group directs the substitution to the positions ortho and para to it, which are the C2, C4, and C6 positions. Since the C4 position is para to the benzylamine and meta to both chlorine atoms, it is a likely site for substitution. The C2 and C6 positions are ortho to the benzylamine and meta to one chlorine and ortho to the other.

Studies on the nitration of the closely related 3,5-dichlorotoluene (B1293413) provide insight into the expected reactivity. The nitration of 3,5-dichlorotoluene with 98% nitric acid in dichloroethane at elevated temperatures results in the formation of 3,5-dichloro-2-nitrotoluene, demonstrating that substitution occurs at a position ortho to the activating methyl group and meta to one of the deactivating chloro groups. nih.gov Similarly, the nitration of 3,5-dichlorobenzyl alcohol requires forcing conditions, such as the use of oleum (B3057394) at high temperatures, and results in low yields. wikipedia.org

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of 3,5-Dichloro-Substituted Benzenes

| Substrate | Electrophile | Reagents | Major Product | Reference |

| 3,5-Dichlorotoluene | NO₂⁺ | 98% HNO₃, Dichloroethane | 3,5-Dichloro-2-nitrotoluene | nih.gov |

| 3,5-Dichlorobenzyl alcohol | NO₂⁺ | Oleum | Low yield of nitrated product | wikipedia.org |

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group, such as a halogen, on an aromatic ring. sigmaaldrich.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer complex intermediate. nih.govmdpi.com

In this compound, the chlorine atoms are in meta positions relative to each other. The benzylamine group, being an activating group, does not favor the stabilization of the negative charge required for the SₙAr mechanism. Therefore, this compound is expected to be relatively unreactive towards traditional SₙAr reactions under standard conditions. mdpi.com

However, studies on related systems, such as 2-substituted 3,5-dichloropyrazines, have shown that the regioselectivity of SₙAr can be influenced by the electronic nature of other substituents on the ring. youtube.com In these pyrazine (B50134) systems, an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, whereas an electron-donating group at the 2-position promotes substitution at the 3-position. youtube.com While not directly analogous, these findings suggest that under specific conditions or with highly reactive nucleophiles, substitution at the chlorinated positions of this compound might be achievable, although it is not a favored reaction pathway.

The chlorine atoms on the aromatic ring of this compound serve as excellent handles for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for the synthesis of complex molecules.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a base. masterorganicchemistry.com It is a versatile method for forming biaryl linkages. This compound can potentially undergo mono- or di-arylation depending on the reaction conditions and stoichiometry of the reagents. Research on the Suzuki coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) has shown that selective mono- or di-arylation can be achieved by controlling the reaction temperature. researchgate.net A similar selectivity could be anticipated for this compound.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This reaction provides a means to introduce alkenyl groups onto the dichlorophenyl ring of this compound. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This reaction could be used to introduce a second amino group or a substituted amine onto the this compound core, leading to the synthesis of various diamine derivatives. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction.

Table 3: Overview of Potential Metal-Catalyzed Cross-Coupling Reactions on this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C (Aryl-Aryl) |

| Heck Reaction | Alkene | Pd(OAc)₂, Phosphine ligand, Base | C-C (Aryl-Alkenyl) |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | C-N (Aryl-Amine) |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral amines is of great importance in medicinal chemistry and materials science. Several strategies can be envisioned for the stereoselective synthesis of chiral derivatives of this compound.

One approach involves the asymmetric reductive amination of a prochiral ketone with this compound. In this method, the amine first condenses with the ketone to form a prochiral imine or enamine intermediate. This intermediate is then reduced in situ by a chiral reducing agent or a catalyst system, leading to the formation of a chiral secondary amine with high enantioselectivity. Biocatalytic methods employing reductive aminases are also emerging as powerful tools for this transformation.

Another strategy is the use of chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily attached to the this compound molecule to direct a subsequent diastereoselective reaction. nih.gov For example, the amine could be acylated with a chiral carboxylic acid to form a chiral amide. The resulting diastereomers could then be separated, and subsequent reactions at another position in the molecule would proceed with stereocontrol. Finally, the chiral auxiliary is cleaved to yield the enantiomerically enriched product.

Furthermore, chiral Schiff bases can be synthesized by reacting this compound with a chiral aldehyde or ketone. The resulting diastereomeric imines can be separated, and subsequent reduction of the imine bond would yield chiral secondary amines.

For cases where a racemic mixture of a chiral this compound derivative is synthesized, chiral resolution can be employed to separate the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by fractional crystallization. Chiral chromatography is another powerful technique for the separation of enantiomers.

Table 4: Strategies for Stereoselective Synthesis of Chiral this compound Derivatives

| Strategy | Description | Key Intermediates |

| Asymmetric Reductive Amination | Condensation of this compound with a prochiral ketone followed by asymmetric reduction. | Prochiral imine/enamine |

| Chiral Auxiliaries | Temporary attachment of a chiral group to control stereoselectivity of a subsequent reaction. | Diastereomeric amides or other derivatives |

| Chiral Schiff Bases | Reaction with a chiral aldehyde or ketone to form separable diastereomeric imines, followed by reduction. | Diastereomeric Schiff bases |

| Chiral Resolution | Separation of a racemic mixture of a chiral derivative into its constituent enantiomers. | Diastereomeric salts |

Spectroscopic and Computational Characterization of 3,5 Dichlorobenzylamine and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of modern spectroscopic techniques provides a comprehensive understanding of the molecular architecture of 3,5-Dichlorobenzylamine, from atomic connectivity to the three-dimensional arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. While specific experimental NMR data for this compound is not widely available in public databases, the expected spectra can be inferred from the principles of NMR and data from analogous compounds.

For a ¹H-NMR spectrum, one would anticipate signals corresponding to the amine (-NH₂) protons, the benzylic (-CH₂) protons, and the aromatic protons. The two amine protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The benzylic protons would appear as a singlet, integrating to two protons. The aromatic region would display two distinct signals for the protons on the dichlorinated ring. The proton at the C2 and C6 positions would appear as one signal, and the proton at the C4 position as another, with characteristic splitting patterns based on their coupling.

In a ¹³C-NMR spectrum, distinct signals for each unique carbon atom are expected. This would include the benzylic carbon, and four signals for the aromatic carbons: one for the carbon bearing the aminomethyl group (C1), one for the two carbons bearing chlorine atoms (C3/C5), one for the two ortho carbons (C2/C6), and one for the para carbon (C4). The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the connectivity. A COSY spectrum would show correlations between coupled protons, while an HSQC spectrum would map direct one-bond correlations between protons and the carbons they are attached to.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule. nist.gov

The IR spectrum of this compound, available from the NIST Chemistry WebBook, displays characteristic absorption bands that confirm its structure. nist.gov Key vibrational modes include N-H stretching from the amine group, C-H stretching from the aromatic ring and the CH₂ group, and C-Cl stretching from the chlorinated benzene (B151609) ring. Aromatic C=C stretching vibrations are also prominent.

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during vibration, Raman spectroscopy detects changes in polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the substituted benzene ring and the C-Cl bonds.

Table 1: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3400-3300 | Medium-Weak | N-H stretching (amine) |

| ~3100-3000 | Weak | Aromatic C-H stretching |

| ~2950-2850 | Weak | Aliphatic C-H stretching (CH₂) |

| ~1600-1450 | Medium-Strong | Aromatic C=C stretching |

| ~800-600 | Strong | C-Cl stretching |

Note: This table represents typical ranges for the assigned functional groups. Specific peak values can be obtained from the experimental spectrum.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of this compound is available from the NIST database. nist.gov

In the EI-MS of this compound, the molecular ion peak [M]⁺ would be observed, and its characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) would be a key identifier. The most prominent fragmentation would likely involve the loss of the amino group or cleavage of the benzylic bond.

High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion with high precision. chemicalbook.com This accurate mass measurement enables the unambiguous determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass.

Table 2: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

|---|---|

| 175/177/179 | Molecular ion peak [M]⁺ cluster (due to ²Cl isotopes) |

| 140/142 | [M - Cl]⁺ |

| 104 | [M - 2Cl - H]⁺ |

Note: The relative intensities of the isotopic peaks are characteristic of the number of chlorine atoms.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and intermolecular interactions. As of this writing, a publicly available crystal structure for this compound has not been reported. If single crystals of sufficient quality were obtained, X-ray diffraction analysis would reveal the exact conformation of the benzylamine (B48309) moiety and how the molecules pack in the crystal lattice, including any hydrogen bonding involving the amine group or other non-covalent interactions.

Computational Chemistry and Molecular Modeling Studies

Computational methods are increasingly used to complement experimental data, providing insights into molecular properties that can be difficult to measure directly.

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, can be used to predict a wide range of molecular properties. For this compound, these calculations could be employed to:

Optimize the molecular geometry: Determining the most stable three-dimensional structure, including bond lengths and angles.

Predict vibrational spectra: Calculating the IR and Raman frequencies to aid in the assignment of experimental spectra.

Determine electronic properties: Calculating the distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity of the molecule.

While specific computational studies on this compound are not readily found in the literature, the application of methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be a standard approach for such an analysis.

Molecular Dynamics Simulations

The simulation would commence from an initial, typically energy-minimized, conformation. The system would then be allowed to evolve over a set period, with the forces on each atom being recalculated at each time step. This allows for the exploration of the conformational space accessible to the molecule at a given temperature.

For this compound, an MD simulation could reveal:

Conformational Sampling: The simulation would illustrate the different conformations the molecule adopts over time and the frequency of transitions between them. This provides a more dynamic picture than the static view from conformational analysis.

Solvent Effects: By simulating the molecule in a solvent like water, the influence of solvent molecules on the conformational preferences and dynamics of this compound can be investigated.

Interaction Dynamics: If simulated with other molecules, such as a protein receptor, MD can elucidate the nature and stability of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov

The parameters for the atoms and bonds in this compound would be defined by a force field, a set of empirical energy functions. The choice of force field is critical for the accuracy of the simulation.

| Typical Parameters in a Molecular Dynamics Simulation | Description |

| Force Field | A set of parameters describing the potential energy of the system (e.g., CHARMM, AMBER). |

| Time Step | The interval at which forces are recalculated (typically 1-2 femtoseconds). |

| Simulation Time | The total duration of the simulation (nanoseconds to microseconds). |

| Ensemble | The statistical ensemble that the simulation samples (e.g., NVT, NPT). |

| Solvent Model | The model used to represent the solvent (e.g., TIP3P for water). |

Prediction of Spectroscopic Parameters

Computational quantum chemistry methods, especially DFT, are widely used to predict various spectroscopic parameters with a high degree of accuracy. researchgate.netresearchgate.net These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

Vibrational Spectroscopy (FT-IR and Raman):

The vibrational frequencies of this compound can be calculated using DFT. These calculations provide the wavenumbers and intensities of the vibrational modes, which correspond to the peaks observed in the experimental FT-IR and Raman spectra. The calculations can also help in the assignment of these vibrational modes to specific molecular motions, such as C-H stretching, N-H bending, and C-Cl stretching. Comparing the calculated spectrum with the experimental one can confirm the molecular structure. chemrxiv.org

NMR Spectroscopy:

The chemical shifts (δ) of the ¹H and ¹³C nuclei in this compound can also be predicted using DFT calculations. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The calculated chemical shifts, when referenced to a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to aid in the assignment of signals and to confirm the proposed structure.

Electronic Spectroscopy (UV-Vis):

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum of this compound. These calculations provide the excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. This information is useful for understanding the electronic structure and chromophores within the molecule.

| Predicted Spectroscopic Parameters for a Hypothetical Conformer of this compound | Predicted Value |

| Key IR Frequencies (cm⁻¹) | |

| N-H Stretch | ~3400-3300 |

| Aromatic C-H Stretch | ~3100-3000 |

| C-Cl Stretch | ~800-600 |

| ¹H NMR Chemical Shifts (ppm) | |

| -CH₂- | ~3.8-4.0 |

| Aromatic-H | ~7.2-7.4 |

| -NH₂ | Variable |

| ¹³C NMR Chemical Shifts (ppm) | |

| -CH₂- | ~45 |

| Aromatic C-Cl | ~134 |

| Aromatic C-H | ~126-130 |

| Aromatic C-CH₂NH₂ | ~142 |

Note: The values in this table are approximate and are based on typical ranges for similar functional groups. Accurate prediction requires specific DFT calculations for this compound.

Applications of 3,5 Dichlorobenzylamine in Medicinal Chemistry and Pharmaceutical Research

3,5-Dichlorobenzylamine as a Key Pharmaceutical Intermediate and Building Block

This compound, with the chemical formula C7H7Cl2N, is a crucial intermediate and building block in the synthesis of a wide range of biologically active molecules. ontosight.aibldpharm.comscbt.comoakwoodchemical.com Its structure, featuring a benzylamine (B48309) core with two chlorine atoms at the 3 and 5 positions of the benzene (B151609) ring, provides a versatile scaffold for chemical modification. ontosight.ai This compound is frequently utilized in the creation of novel therapeutic agents due to its ability to be incorporated into more complex molecular architectures. ontosight.ainih.govnih.gov

The synthesis of this compound is typically achieved through the reduction of 3,5-dichlorobenzonitrile (B1202942) or the amination of 3,5-dichlorobenzyl chloride. ontosight.ai Its utility as a building block is demonstrated in its application in the development of various pharmaceutical compounds, including those with potential antiviral, antimicrobial, and anticancer properties. ontosight.aiontosight.ai For instance, it serves as a reagent in the synthesis of more complex molecules, such as 4-Amino-3,5-dichlorobenzylamine dihydrochloride, which is itself a chemical intermediate for further synthesis. biosynth.com The strategic placement of the chloro substituents on the benzyl (B1604629) ring influences the physicochemical properties and biological activity of the resulting derivatives, making this compound a valuable starting material in drug discovery.

Development of Biologically Active this compound Derivatives

The unique structural features of this compound have made it an attractive starting point for the development of a diverse array of biologically active derivatives. Medicinal chemists have successfully modified its structure to create potent and selective inhibitors of various enzymes and protein-protein interactions implicated in a range of diseases.

Integrase Inhibitors for Antiviral Therapies (e.g., HIV)

Derivatives of this compound have been investigated as inhibitors of HIV-1 integrase, a critical enzyme for viral replication. ontosight.aimdpi.com The integration of viral DNA into the host cell's genome is a point of no return in the HIV life cycle, making integrase a key target for antiretroviral therapy. mdpi.com The 3,5-dichlorobenzyl moiety has been incorporated into uracil-based compounds as isosteric replacements for dimethylbenzyl groups found in other HIV inhibitors. nih.gov While these chloro-substituted derivatives showed reduced anti-HIV-1 activity compared to their methyl counterparts, this line of research highlights the exploration of the 3,5-dichlorobenzyl scaffold in the design of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The rationale for this substitution was to circumvent potential metabolic issues associated with the methyl groups. nih.gov Further research into the dual-mode action of some integrase inhibitors, which both block LEDGF/p75 binding and allosterically inhibit the enzyme, presents new avenues for the development of antivirals derived from scaffolds like this compound. nih.gov

Kinase Inhibitors (e.g., Clk and Dyrk Kinases, ALK Inhibitors)

The this compound scaffold has been instrumental in the development of inhibitors targeting various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

Clk and Dyrk Kinases: Derivatives of this compound have shown inhibitory activity against Cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (Dyrk). nih.govnih.gov For example, in a study on substituted pyrimidine (B1678525) inhibitors, the this compound substituent at the R1 position performed similarly to the 3,4-dichlorobenzylamine (B86363) counterpart in inhibiting Clk4. nih.gov In another study focusing on N-benzylated 5-hydroxybenzothiophene-2-carboxamides, a 3,5-dichloro analogue resulted in selective potency against Clk1, although with decreased activity against Dyrk1A and Dyrk1B. nih.gov These findings underscore the potential of the 3,5-dichlorobenzyl group in fine-tuning the selectivity and potency of kinase inhibitors. nih.govnih.gov

ALK Inhibitors: While direct examples of this compound derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors are not prevalent in the provided context, the broader use of this scaffold in kinase inhibitor design suggests its potential applicability. The development of potent and selective kinase inhibitors often involves exploring a wide range of substituted aromatic moieties to optimize binding interactions within the ATP-binding pocket of the target kinase.

| Kinase Target | Derivative Type | Key Findings |

| Clk4 | Substituted pyrimidines | This compound at R1 showed similar performance to 3,4-dichlorobenzylamine. nih.gov |

| Clk1 | N-benzylated 5-hydroxybenzothiophene-2-carboxamides | The 3,5-dichloro analogue exhibited selective potency against Clk1. nih.gov |

| Dyrk1A/1B | N-benzylated 5-hydroxybenzothiophene-2-carboxamides | The 3,5-dichloro analogue showed decreased inhibitory activity. nih.gov |

Antimicrobial Agents and Antibiotic Conjugates

Derivatives of this compound have demonstrated potential as antimicrobial agents. ontosight.ai The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. nih.gov Studies have shown that compounds incorporating the 3,5-dichlorobenzyl moiety exhibit activity against various pathogens. For instance, novel (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy) phenyl) aryl methanones, synthesized from a related starting material, were screened for their antimicrobial activity. researchgate.net One compound in this series displayed significant antibacterial activity against Gram-positive bacteria. researchgate.net Furthermore, research into 3,5-dichlorobenzyl ester derivatives has identified compounds with notable antifungal activity against plant pathogens, acting as succinate (B1194679) dehydrogenase inhibitors. nih.gov

Anticancer Compounds and Related Pathways (e.g., p53-MDM2 Pathway)

The this compound scaffold has been explored for the development of anticancer compounds. ontosight.ai One of the key strategies in cancer therapy is to reactivate the tumor suppressor protein p53. nih.govnih.gov The interaction between p53 and its negative regulator, MDM2, is a critical target for cancer drug discovery. nih.govyoutube.com Small molecules that inhibit the p53-MDM2 interaction can restore the tumor-suppressing functions of p53, leading to cell cycle arrest or apoptosis in cancer cells. nih.govyoutube.com While the direct involvement of a this compound derivative as a p53-MDM2 inhibitor is not explicitly detailed, the structural motifs present in this compound are relevant to the design of such inhibitors. The development of potent, selective, and orally bioavailable MDM2 inhibitors often involves the use of substituted aromatic rings to occupy key hydrophobic pockets in the MDM2 protein.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Derivatives of this compound have been investigated as inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme that plays a key role in the regulation of endocannabinoid signaling. nih.govmedchemexpress.com FAAH inhibitors are being explored for their potential therapeutic applications in treating pain, anxiety, and inflammation. sigmaaldrich.comnih.gov The inhibition of FAAH leads to an increase in the levels of endogenous fatty acid amides, such as anandamide, which can produce analgesic and anti-inflammatory effects. nih.govnih.gov The design of FAAH inhibitors has evolved from early activated carbonyl compounds to more selective and reversible inhibitors, including α-ketoheterocycles and aryl ureas. nih.gov The exploration of various substituted aromatic groups is a common strategy in the development of potent and selective FAAH inhibitors.

Drug Design Principles and Molecular Recognition

The principles of drug design and molecular recognition guide the creation of new therapeutic agents that can selectively bind to their biological targets. whba1990.org This involves understanding the three-dimensional structure of the target protein and designing a ligand that complements its binding site in terms of shape and chemical properties. whba1990.org The this compound moiety can be a key component in this design process, providing a rigid scaffold and specific interaction points.

Molecular recognition between a drug molecule and its target is governed by non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. whba1990.org The chlorine atoms on the this compound ring can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity.

In the context of Alzheimer's disease, a multi-target-directed ligand design strategy has been employed to develop compounds that can interact with multiple pathological factors. nih.gov For instance, a dual-binding site acetylcholinesterase (AChE) inhibitor was modified to include a metal-chelating moiety. nih.gov This resulted in a trifunctional compound capable of inhibiting AChE, preventing AChE-induced amyloid-beta (Aβ) aggregation, and chelating metal ions like copper and iron, which are implicated in the neurodegenerative process. nih.gov While not directly involving this compound, this approach highlights the principles of rational drug design that can be applied to its derivatives.

The design of new drugs often relies on computational methods to predict the binding affinity and mode of interaction of a ligand with its target. whba1990.org These in silico techniques, combined with experimental data, allow for the iterative refinement of lead compounds to improve their therapeutic properties. whba1990.org

Pharmacokinetic and Pharmacodynamic Studies of this compound Derivatives

Pharmacokinetics (PK) describes how the body absorbs, distributes, metabolizes, and excretes a drug, while pharmacodynamics (PD) is the study of the drug's effect on the body. nih.gov Both are critical for the development of safe and effective medicines. nih.gov

Studies on derivatives of 3,5-diaryl-2-aminopyridines as potential antimalarial agents have included pharmacokinetic evaluations in animal models. nih.gov After oral and intravenous administration in mice, blood samples were analyzed to determine key PK parameters such as peak plasma concentration (Cmax) and time to reach Cmax (Tmax). nih.gov For example, two such compounds showed mean peak plasma levels of 1.9 µM at 1 hour and 3.3 µM at 0.5 hours, respectively. nih.gov These studies aimed to improve properties like oral bioavailability and overcome liabilities such as off-target activity. nih.gov

The development of nanoparticle-based drug delivery systems is one strategy to improve the pharmacokinetic profiles of anticancer drugs. nih.gov These systems can enhance drug stability, prolong half-life, and enable controlled release at the target site. nih.gov While specific studies on this compound derivatives in such systems are not detailed in the provided results, this is a general strategy applicable to improve the PK/PD properties of many drug candidates.

Understanding the metabolic fate of drug candidates is also a crucial aspect of PK studies. The use of deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), can significantly alter the pharmacokinetic properties of a drug. nih.gov This is due to the kinetic isotope effect, which can slow down metabolic reactions catalyzed by enzymes like aldehyde oxidase. nih.gov A thorough understanding of the enzymes involved in a drug's metabolism is therefore essential for predicting the in vivo outcome of deuteration. nih.gov

The table below presents hypothetical pharmacokinetic data for illustrative purposes, based on the types of parameters measured in typical PK studies.

| Compound Derivative | Administration Route | Cmax (µM) | Tmax (h) | Bioavailability (%) |

| Derivative A | Oral | 2.5 | 1.5 | 45 |

| Derivative B | Intravenous | 10.2 | 0.25 | 100 |

| Derivative C (in nanoparticle) | Oral | 5.8 | 4.0 | 70 |

Isotope-Labeled this compound in Metabolic Research

Isotope-labeled compounds, particularly those containing stable isotopes like deuterium (²H) and carbon-13 (¹³C), are invaluable tools in metabolic research. nih.gov They allow scientists to trace the metabolic fate of a drug or nutrient within a biological system. nih.gov The use of stable isotope-labeling techniques in conjunction with analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy facilitates the identification of metabolites and the elucidation of metabolic pathways. nih.govhwb.gov.in

Deuterium-labeled compounds have been effectively used to understand a drug's disposition and its potential role in toxicity. nih.govhwb.gov.in By replacing a hydrogen atom with a deuterium atom at a site of metabolic transformation, the rate of metabolism can be slowed down, a phenomenon known as the deuterium kinetic isotope effect. princeton.edu This can lead to a longer drug half-life, reduced formation of toxic metabolites, and potentially a lower or less frequent dosing regimen. princeton.eduhwb.gov.in

In the context of this compound, introducing deuterium labels could help in several ways:

Metabolite Identification: By comparing the mass spectra of the unlabeled and labeled compound after administration, metabolites can be readily identified by their characteristic isotopic signature. eurisotop.com

Pathway Elucidation: Tracing the labeled atoms through various metabolic transformations can help map out the metabolic pathways of this compound derivatives. nih.gov

Pharmacokinetic Modulation: Strategic deuteration of the molecule could be used to improve its pharmacokinetic profile by slowing down its metabolic clearance. nih.gov

Deuterium Metabolic Imaging (DMI) is an emerging technique that allows for the non-invasive, three-dimensional visualization of the metabolic fate of a deuterium-labeled substrate in vivo. mdpi.com This method has great potential for studying metabolic processes in both healthy and diseased states. mdpi.com

The synthesis of deuterated compounds can be achieved through various methods, including direct hydrogen/deuterium exchange reactions, often facilitated by microwave irradiation, or through chemical synthesis using deuterated reagents. hwb.gov.inhwb.gov.in

| Isotope | Application in Metabolic Research | Analytical Technique |

| Deuterium (²H) | Tracing metabolic pathways, altering pharmacokinetic profiles (kinetic isotope effect) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Deuterium Metabolic Imaging (DMI) nih.govmdpi.com |

| Carbon-13 (¹³C) | Tracing metabolic fate of carbon backbone, quantifying metabolic fluxes | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy nih.govnih.gov |

Applications of 3,5 Dichlorobenzylamine in Materials Science and Engineering

Utilization in Perovskite Solar Cells (PSCs) and Light-Emitting Diodes (LEDs)

A promising area where 3,5-dichlorobenzylamine is making a notable impact is in the field of perovskite solar cells (PSCs) and light-emitting diodes (LEDs). Its application in these technologies primarily revolves around improving their performance and stability.

Perovskite films, which are central to the function of PSCs, are often polycrystalline and contain a significant number of defects, particularly at their surfaces and interfaces. techscience.cn These defects can act as traps for charge carriers, leading to non-radiative recombination and a subsequent reduction in the efficiency of the device. techscience.cnnih.gov

The introduction of this compound helps to mitigate these issues through a process known as surface passivation. techscience.cnspringerprofessional.de This compound, along with other small molecules, can be introduced at the interface between the perovskite layer and the charge-selective layer to heal deep defects. techscience.cnscispace.com The amine group in this compound can interact with under-coordinated lead ions on the perovskite surface, while the chloride ions can help to fill halide vacancies. bohrium.com This dual action effectively passivates the surface defects, suppressing non-radiative recombination and reducing energy loss. springerprofessional.debohrium.com

The use of this compound has been shown to significantly enhance both the stability and power conversion efficiency (PCE) of perovskite solar cells. By forming a 2D perovskite layer on top of the 3D perovskite structure, a 2D/3D heterojunction is created. springerprofessional.deresearchgate.net This hybrid structure not only passivates surface defects but also provides a protective barrier against moisture, a key factor in the degradation of perovskite materials. springerprofessional.deresearchgate.net

In one study, the introduction of this compound to form a 2D/3D heterojunction resulted in a champion PCE of 21.54% with an improved open-circuit voltage of 1.171 V. springerprofessional.deresearchgate.net Crucially, the unencapsulated 2D/3D devices retained 90% of their initial efficiency after being aged at 40 ± 5% relative humidity for 1000 hours, a significant improvement over the 3D devices which retained only 40% of their initial efficiency under the same conditions. researchgate.net

The table below summarizes the impact of this compound treatment on Perovskite Solar Cell performance:

| Parameter | Before Treatment | After Treatment with this compound |

| Power Conversion Efficiency (PCE) | 20.41% | 21.54% springerprofessional.deresearchgate.net |

| Open Circuit Voltage (Voc) | 1.079 V | 1.171 V researchgate.net |

| Stability (1000h at 40 ± 5% RH) | 40% of initial PCE | 90% of initial PCE researchgate.net |

Role in the Synthesis of Specialty Chemicals and Agrochemicals

Beyond its applications in renewable energy, this compound serves as a valuable intermediate in the synthesis of various specialty chemicals and agrochemicals. Its dichlorinated benzene (B151609) ring and reactive amine group make it a versatile building block for creating more complex molecules. ontosight.ai

For instance, 3,5-dichlorobenzoyl chloride, a derivative of this compound, is an important intermediate in the production of pesticides. chemicalbook.comgoogle.com It is used in the synthesis of herbicides like propyzamide (B133065) and oxaziclomefone. google.com The synthesis of these agrochemicals often involves reacting 3,5-dichlorobenzoyl chloride with other chemical entities to achieve the desired molecular structure and herbicidal activity. chemicalbook.com

Development of New Functional Materials

The structural features of this compound make it a candidate for the development of new functional materials. Its ability to form specific interactions, such as hydrogen bonding and halogen bonding, allows for the construction of novel supramolecular assemblies. nih.gov These assemblies can exhibit unique properties and functions based on the organized arrangement of the molecules.

Research into the supramolecular chemistry of related dichlorobenzoic acids has shown the formation of dimers and tetramers with interesting luminescent and magnetic properties. nih.gov While specific research on functional materials derived directly from this compound is an emerging area, the principles of supramolecular chemistry suggest its potential in creating materials with tailored optical, electronic, or magnetic characteristics. nih.govrsc.org

Application in Catalytic Systems

While direct applications of this compound in catalytic systems are not extensively documented, its derivatives and related compounds show promise. For example, the synthesis of 3,5-dichlorobenzoyl chloride can be achieved through catalytic processes. google.com Furthermore, the amine group in this compound can potentially act as a ligand in the formation of metal complexes, which could then be explored for their catalytic activity in various organic transformations. The development of catalysts is a cornerstone of green chemistry, and the use of readily available building blocks like this compound is an area of ongoing interest.

Supramolecular Chemistry Applications

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. rsc.org this compound, with its potential for hydrogen bonding through the amine group and halogen bonding through the chlorine atoms, is a molecule of interest in this domain. nih.gov

The assembly of molecules through these non-covalent interactions can lead to the formation of cocrystals and molecular salts with distinct physical and chemical properties. mdpi.com For example, studies on similar molecules like 3-chlorobenzoic acid have demonstrated the formation of cocrystals with other organic compounds, where the supramolecular assembly is dictated by a combination of hydrogen and halogen bonds. mdpi.com These organized structures can have applications in areas such as pharmaceuticals and materials science. rsc.orgmdpi.com The principles demonstrated with related compounds suggest that this compound could be a valuable component in the design and synthesis of novel supramolecular architectures. nih.gov

Environmental and Toxicological Research on 3,5 Dichlorobenzylamine

Mechanistic Toxicology Studies

Detailed mechanistic toxicology studies specifically for 3,5-Dichlorobenzylamine are not extensively available in publicly accessible literature. A safety data sheet for the compound indicates that its toxicological properties have not been fully investigated. fishersci.com Information regarding its mutagenic, reproductive, developmental, and teratogenic effects is currently not available. fishersci.com

However, some research points towards its potential biological activities. One area of investigation has explored this compound as a potential integrase inhibitor, which could have implications for the development of antiviral therapies, particularly against retroviruses. ontosight.ai The N-methyl derivative, N-methyl-3,5-dichlorobenzylamine, has also been investigated for potential antimicrobial and anticancer properties. ontosight.ai

For the related compound, 3,5-dichloroaniline (B42879) (3,5-DCA), some genetic toxicology studies have been conducted. An overview of bacterial mutagenicity studies, such as the Ames test, for 3,5-DCA is available through the National Toxicology Program. nih.gov

It is important to note that the toxicological profile of this compound may differ from its aniline (B41778) analogue due to differences in their chemical structure and reactivity. Further research is required to fully elucidate the specific mechanistic toxicology of this compound.

Environmental Fate and Degradation Pathways

Comprehensive studies on the environmental fate and degradation pathways of this compound are limited. A safety data sheet for the compound indicates that information on its persistence, degradability, bioaccumulation, and mobility in the environment is not available. fishersci.com However, research on the closely related compound, 3,5-dichloroaniline (3,5-DCA), provides some insights into the potential environmental behavior of chlorinated aromatic amines. 3,5-DCA is known to be a metabolite of the fungicide vinclozolin (B1683831) and is considered to be more toxic and persistent than the parent compound. nih.govsigmaaldrich.com It is frequently detected in groundwater, wastewater, sediments, and soil due to its widespread use in the synthesis of fungicides, dyes, and medical compounds. nih.gov

While specific data on the biodegradation of this compound is scarce, several studies have identified microorganisms capable of degrading the related compound, 3,5-dichloroaniline (3,5-DCA). These findings suggest potential pathways for the bioremediation of environments contaminated with this class of compounds.

Research has shown that activated sludge acclimated under alternating anaerobic-anoxic conditions can degrade 3,5-DCA. nih.gov From this sludge, specific bacterial strains have been isolated that play a role in its breakdown. Dehalobacter sp. DH-1 has been observed to convert 3,5-DCA to 3-chloroaniline (B41212) under anaerobic conditions. nih.gov Aerobically, Pseudomonas sp. DCA-1 can degrade 3,5-DCA, as well as 3-chloroaniline and 2,5-dichloroaniline. nih.gov The degradation by Pseudomonas sp. DCA-1 involves the conversion of 3,5-DCA to 3,5-dichlorocatechol (B76880) by dioxygenase enzymes. nih.gov

Another study isolated Rhodococcus sp. T1-1 from pesticide-polluted agricultural soil, which was capable of degrading both the fungicide vinclozolin and its metabolite, 3,5-DCA. nih.govsigmaaldrich.com In a minimal medium, Rhodococcus sp. T1-1 degraded 84.1% of an initial 120 µg/ml of 3,5-DCA within seven days. sigmaaldrich.com The degradation of 3,5-DCA by this strain was found to produce phenol (B47542) as a metabolite. sigmaaldrich.com

The fungus Penicillium sp. has also been identified for its ability to degrade dichlorophenol compounds, indicating the potential for fungal bioremediation of chlorinated aromatics. nih.gov

Table 1: Microorganisms Involved in the Biodegradation of 3,5-Dichloroaniline (3,5-DCA)

| Microorganism | Condition | Degradation Products | Reference |

| Dehalobacter sp. DH-1 | Anaerobic | 3-Chloroaniline | nih.gov |

| Pseudomonas sp. DCA-1 | Aerobic | 3,5-Dichlorocatechol | nih.gov |

| Rhodococcus sp. T1-1 | Aerobic | Phenol | sigmaaldrich.com |

Ecotoxicological Impact Assessments

Specific ecotoxicological impact assessments for this compound are not available in the reviewed literature. A safety data sheet for the compound explicitly states that ecotoxicity data is not available. fishersci.com

However, to provide some context on the potential ecotoxicological effects of similar chlorinated aromatic compounds, data for related substances are presented below. It is crucial to note that these values are not for this compound and should be interpreted with caution, as small changes in chemical structure can significantly alter toxicity.

For the related compound 3,5-dichlorophenol, acute toxicity data for several aquatic organisms have been reported.

Table 2: Acute Ecotoxicity Data for 3,5-Dichlorophenol

| Species | Endpoint | Concentration (mg/L) | Exposure Duration |

| Fish (unspecified) | LC50 | 2.9 | Not specified |

| Daphnia (unspecified) | EC50 | 2.8 | Not specified |

| Algae (unspecified) | EC50 | 2.3 | Not specified |

The broader class of dichlorobenzenes has also been studied, with toxicity varying by isomer and test species. For example, the mysid shrimp has been identified as a particularly sensitive species to dichlorobenzenes, with LC50 values ranging from 1.199 to 2.850 mg/L.

Future Research Directions and Unexplored Avenues

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is poised to revolutionize the discovery and design of novel molecules. For 3,5-Dichlorobenzylamine, these computational tools offer a pathway to rapidly screen and predict the properties of its derivatives, accelerating the development of new drugs and materials.

In the realm of drug discovery, AI and ML algorithms can be trained on existing data to identify potential biological targets for compounds derived from this compound. These models can predict the efficacy and potential side effects of new drug candidates, significantly reducing the time and cost of preclinical research. ontosight.ai For instance, the development of semisynthetic lantibiotics, such as those incorporating a this compound group, could be expedited by using AI to predict structure-activity relationships and optimize pharmacokinetic profiles. nih.govmdpi.com

Similarly, in materials science, machine learning is being employed to screen organic ligands for stabilizing perovskites in solar cells. rsc.org Given the demonstrated use of this compound in creating high-performance and stable 2D/3D perovskite solar cells, AI and ML can guide the design of new derivatives with enhanced photovoltaic properties. rsc.orgspringerprofessional.deresearchgate.net These computational approaches can analyze vast datasets to identify patterns and predict the performance of novel materials, paving the way for the rational design of next-generation solar cells and other optoelectronic devices. researchgate.net

Advanced Characterization Techniques for In Situ Studies

Understanding the dynamic processes that molecules undergo during chemical reactions is crucial for optimizing synthetic routes and designing new materials. Advanced characterization techniques that allow for in situ studies are becoming indispensable tools for researchers working with this compound and its derivatives.

Techniques such as femtosecond time-resolved transient absorption spectroscopy can provide unprecedented insights into the ultrafast carrier dynamics in perovskite solar cells that incorporate this compound. acs.org By observing these processes in real-time, scientists can understand the mechanisms of charge transfer and recombination, which is critical for improving the efficiency of solar cells. acs.org

Furthermore, in situ X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) can be used to monitor the formation and evolution of crystal structures and chemical states during the synthesis of materials. acs.orgnih.gov For instance, in the development of 2D/3D perovskite heterojunctions, these techniques can reveal how this compound influences the passivation of surface defects and the alignment of energy bands. springerprofessional.deresearchgate.net This detailed understanding at the molecular level is essential for the rational design of materials with tailored properties.

Sustainable Synthesis and Green Chemistry Innovations

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. For a compound like this compound, which serves as an important intermediate in various industries, the adoption of sustainable and green synthetic routes is a critical area of future research.

Innovations in this area could include the use of more environmentally benign solvents, the development of catalytic reactions that reduce waste, and the exploration of bio-based starting materials. For example, research could focus on enzymatic or chemo-enzymatic methods for the synthesis of this compound derivatives, which could offer higher selectivity and milder reaction conditions compared to traditional chemical methods.

The development of sustainable processes not only addresses environmental concerns but can also lead to more efficient and cost-effective manufacturing. By integrating green chemistry principles into the synthesis of this compound and its downstream products, the chemical industry can move towards a more sustainable future.

Exploration of Novel Biological Targets and Therapeutic Areas

The therapeutic potential of compounds derived from this compound is an active area of investigation. While its use as an intermediate in pharmaceuticals is established, future research will likely focus on identifying novel biological targets and expanding its application to new therapeutic areas. ontosight.ai

One promising avenue is the development of new antimicrobial agents. The semisynthetic lantibiotic NVB333, which is produced by attaching this compound to the C-terminus of deoxyactagardine, has shown activity against a range of drug-resistant Gram-positive bacteria. nih.govresearchgate.net This highlights the potential for discovering other derivatives with potent antimicrobial properties, which is crucial in the face of rising antibiotic resistance. nih.gov

Beyond infectious diseases, derivatives of this compound could be explored for their activity against other biological targets. For example, research has investigated its use in the synthesis of compounds with potential anticancer activity. core.ac.uknih.govscinews.uz The ability to modify the structure of this compound provides a platform for creating a diverse library of compounds that can be screened against various disease targets, including those involved in cancer and neurological disorders. ontosight.ainih.gov

Development of Smart Materials Based on this compound

Smart materials, which can respond to external stimuli, are at the forefront of materials science. The unique properties of this compound make it a promising building block for the development of such advanced materials.

A significant application lies in the field of perovskite solar cells. The incorporation of this compound has been shown to lead to high-performance and stable 2D/3D perovskite solar cells. springerprofessional.deresearchgate.net These materials can effectively passivate surface defects and protect the underlying 3D perovskite from moisture, leading to improved efficiency and longevity. springerprofessional.deresearchgate.net Future research could focus on tailoring the structure of the benzylamine (B48309) derivative to further enhance these properties and develop "smart" solar cells that can adapt to changing environmental conditions.

Conclusion

Summary of Key Research Areas and Findings